5-Chloro-7-methyl-1H-indazole-3-carboxylic acid

Description

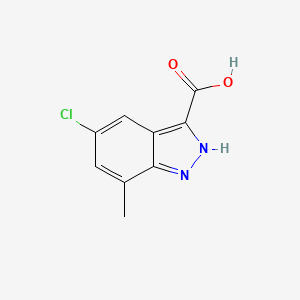

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at position 5, a methyl group at position 7, and a carboxylic acid group at position 2. Indazoles are bicyclic aromatic systems containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. Its structural features are critical in determining reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name |

5-chloro-7-methyl-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQXQZPIRPZEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652144 | |

| Record name | 5-Chloro-7-methyl-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887578-97-4 | |

| Record name | 5-Chloro-7-methyl-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid typically involves the chlorination and carboxylation of pyrazine derivatives. One common method involves dissolving anhydrous acetic acid in a three-neck flask, heating and stirring until the substrate dissolves. Phosphorus oxychloride is then slowly added to the solution, and the mixture is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate forms, which is filtered, washed with ethyl acetate and ether, and dried to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can produce oxides and amines, respectively .

Scientific Research Applications

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: It serves as a building block for the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Structural Analogs within the Indazole Family

Key analogs include:

| Compound Name | CAS Number | Substituents (Position) | Functional Group | Similarity Score* | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid | N/A | 5-Cl, 7-Me, 3-COOH | Carboxylic acid | N/A | ~225.63 (calculated) |

| 5-Chloro-1H-indazole-3-carboxylic acid | 129295-32-5 | 5-Cl, 3-COOH | Carboxylic acid | 0.92 | ~196.58 |

| 7-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 | 7-Cl, 3-COOH | Carboxylic acid | 0.89 | ~196.58 |

| 3-Methyl-1H-indazole-7-carboxylic Acid | 1190316-18-7 | 3-Me, 7-COOH | Carboxylic acid | N/A | ~190.17 |

| Ethyl 1H-indazole-3-carboxylate | 885278-42-2 | 3-COOEt | Ester | 0.85 | ~194.19 |

| Methyl 5-chloro-1H-indazole-7-carboxylate | 1260851-42-0 | 5-Cl, 7-COOMe | Ester | N/A | 210.62 |

Key Observations :

- Substituent Position : The target compound’s 7-methyl group distinguishes it from 5- and 7-chloro analogs, likely enhancing lipophilicity and steric bulk compared to unsubstituted derivatives .

- Functional Groups : Carboxylic acid derivatives (e.g., 5-Chloro-1H-indazole-3-carboxylic acid) exhibit higher polarity and acidity than ester analogs (e.g., Ethyl 1H-indazole-3-carboxylate), impacting solubility and reactivity in synthetic pathways .

- Halogen Effects : Chlorine at position 5 (target compound) vs. 7 (7-Chloro-1H-indazole-3-carboxylic acid) may alter electronic distribution, influencing binding affinity in biological systems or catalytic interactions .

Comparison with Indole Derivatives

The indole derivative 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) highlights core heterocycle differences:

- Structural Core: Indazoles (two adjacent N atoms) vs. indoles (one N atom) create distinct electronic environments.

- Substituent Arrangement : The indole derivative’s 2-carboxylic acid group and 3-methyl substituent differ from the target compound’s 3-carboxylic acid and 7-methyl groups, suggesting divergent applications in drug design .

Biological Activity

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. This article delves into its biological properties, synthesis methods, and potential applications, supported by data tables and research findings.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines.

| Cell Line | GI50 (nM) | Reference Compound GI50 (nM) |

|---|---|---|

| Panc-1 | 29 | Erlotinib 33 |

| MCF-7 | 33 | Erlotinib 33 |

| HT-29 | 42 | Erlotinib 33 |

| A-549 | 36 | Erlotinib 33 |

The compound exhibits GI50 values ranging from 29 nM to 78 nM, indicating its efficacy as a potential anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve interactions with specific molecular targets. It has been documented to inhibit mutant EGFR/BRAF pathways, which are crucial in cancer proliferation .

Applications in Agriculture

In addition to its pharmaceutical potential, this compound has been explored for agricultural applications, particularly as a pesticide or herbicide. Its biological activity against pathogens suggests it could be effective in enhancing crop yields by protecting against various agricultural pests .

Synthesis Methods

Several synthesis methods for this compound have been reported, emphasizing its versatility in pharmaceutical development:

- Condensation Reactions : Utilizing appropriate precursors to form the indazole structure.

- Halogenation : Introduction of chlorine at specific positions to enhance biological activity.

- Carboxylation : Formation of the carboxylic acid group which is critical for its reactivity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Amino-5-chloro-3-methyl-1H-indazole-7-carboxylic acid | C₉H₈ClN₃O₂ | Contains an amino group, enhancing solubility |

| 7-Chloro-1H-indazole-3-carboxylic acid | C₉H₈ClN₂O₂ | Lacks methyl substitution at position seven |

| 5-Chloro-7-methylindole | C₉H₈ClN | Indole structure instead of indazole |

This table illustrates how the unique combination of halogenation, methylation, and carboxylation in this compound contributes to its distinct biological activity .

Q & A

What are the standard protocols for synthesizing 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid?

Level: Basic

Answer:

A common approach involves multi-step organic synthesis, starting with halogenation and methylation of the indazole core. For analogous indazole-carboxylic acids, refluxing precursors with acetic acid and sodium acetate under controlled stoichiometric conditions (e.g., 1.1:1 molar ratio of aldehyde to amine) is a validated method . Post-synthesis purification typically employs recrystallization from solvent mixtures like DMF/acetic acid to isolate high-purity crystals. Researchers should monitor reaction progress via TLC or HPLC and optimize reaction times (3–5 hours) to maximize yield .

How can researchers safely handle this compound in laboratory settings?

Level: Basic

Answer:

Critical safety measures include:

- PPE: Wear nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95 filters) if aerosolization occurs .

- Engineering Controls: Conduct reactions in fume hoods to minimize inhalation risks. Avoid drainage contamination by using closed waste systems .

- Decontamination: Wash hands thoroughly after handling and dispose of contaminated gloves per hazardous waste protocols .

What techniques are recommended for structural characterization of this compound?

Level: Basic

Answer:

- X-ray Crystallography: Use SHELXL for refining crystal structures, leveraging high-resolution data to resolve Cl and methyl substituent positions .

- Spectroscopy: Combine H/C NMR to confirm aromatic protons and carboxylic acid groups. Mass spectrometry (HRMS) validates molecular weight (e.g., expected , MW 228.62) .

- Elemental Analysis: Verify purity (>98%) by matching experimental C/H/N percentages to theoretical values.

How can synthetic yields be optimized for this compound?

Level: Advanced

Answer:

Yield optimization requires systematic parameter screening:

- Catalysis: Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps.

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for intermediate stability .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Stoichiometry: Adjust reagent ratios (e.g., 1.2:1 aldehyde:amine) to drive reactions to completion, quantified via H NMR integration .

How should researchers address contradictory bioactivity data in pharmacological studies?

Level: Advanced

Answer:

- Data Cross-Validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.

- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analogues: Compare results with methyl or halogen-substituted indazoles to isolate substituent-specific effects .

- Statistical Rigor: Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variance.

What strategies improve solubility and bioavailability for in vivo studies?

Level: Advanced

Answer:

- Salt Formation: Synthesize sodium or potassium salts via reaction with NaOH/KOH in ethanol, enhancing aqueous solubility .

- Co-Crystallization: Co-crystallize with cyclodextrins or succinic acid to stabilize the compound in physiological pH .

- Prodrug Design: Modify the carboxylic acid group to esters (e.g., ethyl ester) for passive diffusion, with in vivo hydrolysis restoring activity .

How can stability issues during storage be mitigated?

Level: Advanced

Answer:

- Lyophilization: Freeze-dry the compound under vacuum to prevent hydrolytic degradation.

- Inert Atmospheres: Store under argon or nitrogen in amber vials to block light/oxygen-induced decomposition .

- Stability-Indicating Assays: Monitor purity over time via HPLC with UV/vis detection (λ = 254 nm) to establish shelf-life .

What computational methods support SAR studies for this compound?

Level: Advanced

Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the chlorine and methyl groups' steric/electronic effects .

- DFT Calculations: Calculate electrostatic potential maps (Gaussian 09) to predict reactive sites for functionalization .

- QSAR Models: Train models with IC data from analogues to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.